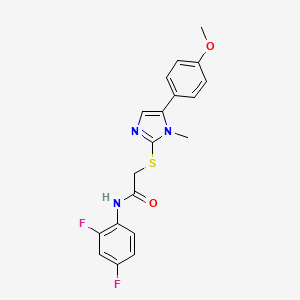

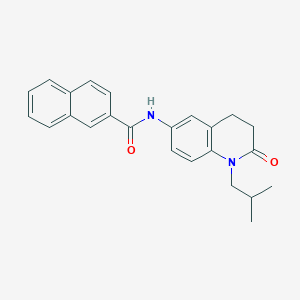

![molecular formula C17H18N2O3S2 B2471674 N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide CAS No. 932502-64-2](/img/structure/B2471674.png)

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Thiophene derivatives can be synthesized through various methods, including heterocyclization of different substrates . In a study, sulfonamides were synthesized by replacing the amino group on the phenyl ring with various substituents and introducing a thiophene ring on the core scaffold of sulfathiazole .Scientific Research Applications

Synthesis and Chemical Reactivity

Researchers have developed efficient synthetic methodologies involving cyclopropane aminoketones, which are precursors for the synthesis of compounds related to N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide. These methodologies allow for the high-yield synthesis of 2-benzoyl quinolines, showcasing the versatility of cyclopropane derivatives in constructing complex molecular architectures (Mao et al., 2012). Similarly, the reactivity of N-alkynylated sulfoximines under acid-catalyzed conditions highlights the potential for cyclization processes that could be relevant to synthesizing structurally related compounds (Pirwerdjan et al., 2016).

Anticancer Potential

Some studies focus on the anticancer activity of thiophene derivatives, including those structurally similar to this compound. These studies report on the synthesis of novel benzenesulfonamide derivatives with demonstrated in vitro anticancer activities, suggesting the potential therapeutic applications of such compounds. The inhibition of carbonic anhydrase isozymes by aryl/heteroaryl sulfonamide compounds points to a mechanism of action that could be explored for anticancer therapy (Al-Said et al., 2010).

Material Science Applications

The synthesis and study of sulfur-incorporated compounds, like the copper-catalyzed cascade cyclization of enynes with metal sulfides, reveal methodologies for accessing thiophene-fused quinolin-4(5H)-ones. Such processes demonstrate the compound's relevance in material science, particularly in the synthesis of organic materials with specific electronic properties (Liu et al., 2014).

Exploration of Electronic States

Research into the ground and excited electronic states of aromatic and quinoid S,S-dioxide terthiophenes offers insights into the electronic and molecular structures that could be beneficial for the development of enhanced electronic organic materials. Such studies are crucial for understanding how structurally related compounds like this compound could be utilized in electronic applications (Casado et al., 2006).

properties

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S2/c20-17(12-5-6-12)19-9-1-3-13-11-14(7-8-15(13)19)18-24(21,22)16-4-2-10-23-16/h2,4,7-8,10-12,18H,1,3,5-6,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWMPNELSFMPASJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CS3)N(C1)C(=O)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-chlorophenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2471596.png)

![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2471597.png)

![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)

![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)

![1-(4-Benzylpiperazin-1-yl)-4-(9-phenyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-3,5-dien-3-yl)butan-1-one](/img/structure/B2471605.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2471609.png)